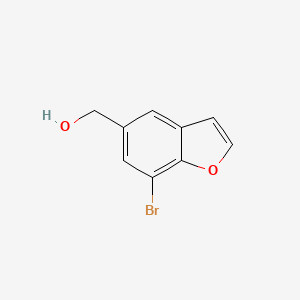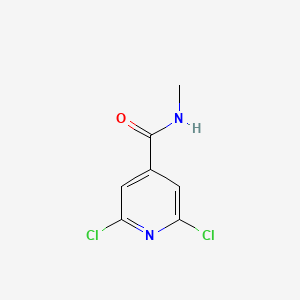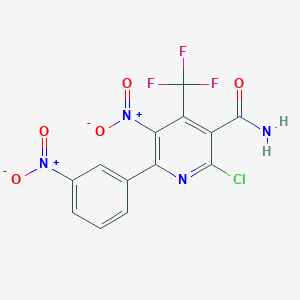![molecular formula C16H10Cl2N4O2 B3041456 1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride CAS No. 299207-84-4](/img/structure/B3041456.png)
1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride
Overview
Description
1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride is a complex heterocyclic compound that features a triazinoindole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as chloro, nitro, and phenyl, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the introduction of the triazine ring can be achieved through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of the chloro group with various nucleophiles.
Scientific Research Applications
1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cell signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
- 1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole
- 8-Nitro-10-phenyl[1,2,4]triazino[4,5-a]indole
- 1-Chloro-10-phenyl[1,2,4]triazino[4,5-a]indole
Uniqueness: 1-Chloro-8-nitro-10-phenyl[1,2,4]triazino[4,5-a]indole hydrochloride is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogs.
Properties
IUPAC Name |
1-chloro-8-nitro-10-phenyl-[1,2,4]triazino[4,5-a]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O2.ClH/c17-16-15-14(10-4-2-1-3-5-10)12-8-11(21(22)23)6-7-13(12)20(15)9-18-19-16;/h1-9H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZGXCUIEXZZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NN=CN3C4=C2C=C(C=C4)[N+](=O)[O-])Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[4-(trifluoromethoxy)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide](/img/structure/B3041373.png)

![N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,6-dichlorophenyl)urea](/img/structure/B3041378.png)
![N-[(2,6-dichloroisonicotinoyl)oxy]-2-furamide](/img/structure/B3041380.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041381.png)
![2,6-Dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B3041382.png)
![3-(2-chloro-6-fluorophenyl)-N'-({[(2,6-dichloropyridin-4-yl)amino]carbonyl}oxy)-5-methylisoxazole-4-carboximidamide](/img/structure/B3041386.png)
![2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3041387.png)


![Ethyl 2-{[{[(2,6-dichloroisonicotinoyl)oxy]imino}(2,6-dichlorophenyl)methyl]amino}acetate](/img/structure/B3041391.png)

![3-(2-Chloro-6-fluorophenyl)-4-[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]-5-methylisoxazole](/img/structure/B3041393.png)

